Product packaging for Boc-Asn-Gly-OEt(Cat. No.:CAS No. 211056-85-8)

Boc-Asn-Gly-OEt

Cat. No.: B1277343
CAS No.: 211056-85-8
M. Wt: 317.34 g/mol
InChI Key: BPUCEFIHQRKEGS-QMMMGPOBSA-N
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Description

Significance as a Versatile Peptide Derivative

Boc-Asn-Gly-OEt is a versatile peptide derivative that plays a significant role in both peptide synthesis and drug development. chemimpex.com Its structure is specifically designed to facilitate the controlled and sequential addition of amino acids to a growing peptide chain. chemimpex.com The presence of the Boc protecting group and the ethyl ester allows for selective chemical reactions, which is a cornerstone of modern peptide chemistry. chemimpex.comontosight.ai This controlled reactivity is essential for creating peptides with specific, predetermined sequences and functions. chemimpex.comcreative-peptides.com

Researchers utilize this compound as a fundamental component in the synthesis of larger peptides and peptide-based drugs. chemimpex.com Its applications extend to bioconjugation processes, where it can be linked to other biomolecules, and in protein engineering studies to investigate protein folding and stability. chemimpex.com The unique properties conferred by its protecting groups enhance its utility in creating biologically active compounds, including glycopeptides and other modified peptides. chemimpex.com

Role of the Boc Protecting Group in Peptide Synthesis and Stability

The tert-butoxycarbonyl (Boc) group is a widely used N-terminal protecting group in peptide synthesis. thermofisher.comontosight.ai Its primary function is to temporarily block the reactive amino group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling of the next amino acid in the sequence. ontosight.aithermofisher.comwiley-vch.de This strategy ensures that the peptide chain is extended in the correct, desired order. thermofisher.com

The Boc group was first introduced in the 1950s and is characterized by its stability under a range of conditions, yet it can be readily removed when needed. thermofisher.comlibretexts.org This removal, or deprotection, is typically achieved under moderately acidic conditions, often using trifluoroacetic acid (TFA). thermofisher.comlibretexts.orgamericanpeptidesociety.org The ability to easily introduce and remove the Boc group under specific and mild conditions is a key advantage in the multi-step process of peptide synthesis. ontosight.ai

Beyond its role in directing the synthesis, the Boc group can also enhance the stability and solubility of the peptide derivative, which is beneficial for handling and purification. chemimpex.com While Fmoc (9-fluorenylmethoxycarbonyl) chemistry has become more common for its milder deprotection conditions, Boc chemistry remains the preferred method for synthesizing complex peptides, non-natural peptide analogs that are sensitive to basic conditions, and peptides containing ester or thioester moieties. thermofisher.comnih.govspringernature.com

Historical Context of Asn-Gly Sequences in Peptide Research

The asparagine-glycine (Asn-Gly) sequence has long been a subject of interest and challenge in peptide chemistry. This particular sequence is known to be susceptible to spontaneous, non-enzymatic deamidation. researchgate.net In this reaction, the side-chain amide of asparagine can attack the backbone, forming a cyclic succinimide (B58015) intermediate. This intermediate can then hydrolyze to form either the original Asn-Gly sequence or, more problematically, an isoaspartyl-glycine linkage. This modification can alter the structure and function of the resulting peptide or protein.

The tendency of Asn-Gly sequences to undergo this rearrangement has been a significant consideration in both the synthesis and handling of peptides containing this motif. peptide.com Researchers have developed various strategies to minimize this side reaction during synthesis, such as the use of specific protecting groups or modified coupling conditions. peptide.com

From a broader biological and evolutionary perspective, both asparagine and glycine (B1666218) are considered to be among the earlier amino acids to have been incorporated into proteins. nih.govnih.govcdnsciencepub.com Glycine, being the simplest amino acid, and aspartic acid (structurally related to asparagine) were among the amino acids formed in early prebiotic chemistry experiments. nih.gov The prevalence and specific chemical properties of the Asn-Gly sequence continue to make it an important area of study in peptide and protein science. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23N3O6 B1277343 Boc-Asn-Gly-OEt CAS No. 211056-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O6/c1-5-21-10(18)7-15-11(19)8(6-9(14)17)16-12(20)22-13(2,3)4/h8H,5-7H2,1-4H3,(H2,14,17)(H,15,19)(H,16,20)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUCEFIHQRKEGS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CC(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427240
Record name Boc-Asn-Gly-OEt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211056-85-8
Record name Boc-Asn-Gly-OEt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Boc Asn Gly Oet and Its Derivatives

Chemical Synthesis Approaches

The synthesis of Boc-Asn-Gly-OEt and related peptide sequences can be accomplished through several established methods in peptide chemistry. These approaches are broadly categorized into solution-phase and solid-phase techniques, each with distinct advantages and applications. The choice of method often depends on the desired scale of synthesis, the complexity of the target peptide, and the specific chemical properties of the amino acid residues involved.

Solution-Phase Peptide Synthesis (SPPS) of this compound and Related Analogues

Solution-phase peptide synthesis (SPPS), also known as classical synthesis, involves the stepwise coupling of amino acids in a homogenous solvent system. nih.gov In this method, the reactants are dissolved in an appropriate organic solvent, and the peptide chain is elongated one amino acid at a time. The synthesis of this compound via solution-phase methods typically involves the coupling of Boc-protected asparagine (Boc-Asn-OH) with glycine (B1666218) ethyl ester (H-Gly-OEt).

A critical aspect of this process is the activation of the carboxylic acid group of Boc-Asn-OH to facilitate the formation of the amide (peptide) bond with the amino group of H-Gly-OEt. ekb.eg This activation is necessary to overcome the relatively low reactivity of the carboxylic acid. Various coupling reagents can be employed for this purpose, which will be discussed in a later section.

One of the challenges in the synthesis of asparagine-containing peptides is the potential for side reactions, particularly the formation of a succinimide (B58015) derivative from the asparagine side-chain amide. researchgate.net Careful selection of coupling reagents and reaction conditions is crucial to minimize such byproducts.

The primary advantage of solution-phase synthesis is its scalability, allowing for the production of large quantities of the desired peptide. However, it can be a time-consuming process, as it requires the purification of the product after each coupling step to remove excess reagents and byproducts.

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound as a Building Block

Solid-phase peptide synthesis (SPPS) has become a cornerstone of modern peptide chemistry due to its efficiency and amenability to automation. iris-biotech.de In this approach, the C-terminal amino acid of the target peptide is anchored to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner by adding Nα-protected amino acids. nih.gov

This compound, while typically synthesized in solution, can be utilized as a dipeptide building block in solid-phase strategies. More commonly, the Boc-Asn residue is incorporated individually. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is one of the two main approaches in SPPS. iris-biotech.de In this method, the Nα-amino group is protected by the acid-labile Boc group, while side-chain functional groups are protected by benzyl-based groups, which are stable to the conditions used for Boc removal but can be cleaved with a strong acid like hydrogen fluoride (B91410) (HF) at the end of the synthesis. nih.gov

The use of Boc-protected amino acids is well-suited for industrial and green chemistry applications because the deprotection step generates only gaseous byproducts. researchgate.net The repetitive cycle of deprotection and coupling allows for the efficient assembly of long peptide chains. iris-biotech.de this compound and similar protected dipeptides can be valuable in SPPS for introducing specific sequences and reducing the number of individual coupling steps.

Synthesis MethodKey FeaturesAdvantagesDisadvantages
Solution-Phase Peptide Synthesis (SPPS) Reactants are dissolved in a solvent.Scalable for large quantity production.Time-consuming due to purification after each step.
Solid-Phase Peptide Synthesis (SPPS) Peptide is anchored to a solid resin.Fast, efficient, and easily automated.Can be less suitable for very large-scale production compared to solution-phase.

Coupling Reagents and Strategies in Chemical Synthesis

The formation of the peptide bond between two amino acids is not a spontaneous reaction and requires the activation of the carboxyl group of the N-protected amino acid. The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the amino acids.

Hypervalent Iodine(III) Reagents (e.g., IBA-OBz)

Hypervalent iodine reagents have gained attention as effective coupling reagents in peptide synthesis due to their mild reaction conditions and high efficiency. arkat-usa.org One such reagent is 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz), which can be used for the synthesis of dipeptides from both standard and sterically hindered amino acids. frontiersin.orgnih.gov

The IBA-OBz system, often used in combination with a phosphine (B1218219) like (4-MeOC6H4)3P, facilitates peptide bond formation under gentle conditions. frontiersin.org This method has been successfully applied to both solution-phase and solid-phase peptide synthesis. frontiersin.orgnih.gov Research has shown that various dipeptides can be synthesized in moderate to excellent yields within short reaction times using this approach. frontiersin.orgnih.gov For instance, the coupling of Cbz-L-Asn(Trt)-OH with H-L-Leu-OMe using IBA-OBz resulted in a 75% yield of the corresponding dipeptide. frontiersin.org The use of such reagents can be advantageous for the synthesis of sensitive peptide sequences where minimizing side reactions is a priority.

Oxyma-based Coupling Reagents (e.g., Boc-Oxyma)

Oxyma-based reagents are a class of coupling additives and reagents that have proven to be highly effective in suppressing racemization during peptide bond formation. csic.es Ethyl 2-cyano-2-(hydroxyimino)acetate, known as OxymaPure, is a non-explosive and highly efficient alternative to traditional benzotriazole-based additives. csic.es

A derivative of this, 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), functions as a coupling reagent that can both protect the amino group and facilitate the coupling reaction. csic.es Boc-Oxyma is effective for the synthesis of amides, peptides, and esters with minimal loss of chiral integrity. csic.es It can be used in both solution-phase and solid-phase synthesis. The mechanism involves the formation of a reactive Oxyma ester with the carboxylic acid, which then readily reacts with the amine component. The compatibility of Oxyma-based reagents with common protecting groups like Fmoc, Boc, and Cbz makes them versatile tools in peptide synthesis. csic.es

Coupling Reagent ClassExampleKey Characteristics
Hypervalent Iodine(III) Reagents IBA-OBzMild reaction conditions, high efficiency, suitable for sterically hindered amino acids. arkat-usa.orgfrontiersin.orgnih.gov
Oxyma-based Reagents Boc-OxymaExcellent racemization suppression, non-explosive, versatile for various synthesis methods. csic.es
Acyl Azide (B81097) Method -Low racemization, one of the earliest methods. ekb.egnih.gov
Acyl Azide Approaches

The acyl azide method is one of the oldest and most reliable strategies for peptide bond formation, known for its low tendency to cause racemization. ekb.egnih.gov This approach involves the conversion of a carboxylic acid into a highly reactive acyl azide intermediate. raco.cat

Typically, the synthesis of an acyl azide starts from a corresponding acid hydrazide, which is then treated with a nitrosating agent like sodium nitrite (B80452) under acidic conditions. nih.gov The resulting acyl azide can then react with an amino component to form the peptide bond. ekb.eg An alternative route involves the reaction of an acid chloride with sodium azide. raco.cat

While the acyl azide method is effective at preventing racemization, it is not without potential side reactions. The primary concern is the Curtius rearrangement of the acyl azide, which can lead to the formation of an isocyanate and subsequent urea (B33335) derivatives. ekb.eg Despite this, the acyl azide approach remains a valuable tool, particularly for segment condensation in the synthesis of larger peptides where maintaining chiral purity is paramount. nih.gov

Thioester Intermediates and Native Chemical Ligation Strategies

The synthesis of peptides using thioester intermediates, particularly through Native Chemical Ligation (NCL), is a powerful strategy for the assembly of large peptide chains and proteins. wikipedia.orgnih.gov This method involves the reaction of an unprotected peptide with a C-terminal thioester and another unprotected peptide with an N-terminal cysteine residue. wikipedia.orgnih.gov The reaction proceeds in an aqueous solution at a neutral pH. wikipedia.org

The process begins with a chemoselective transthioesterification reaction between the thiol group of the N-terminal cysteine of one peptide and the C-terminal thioester of the other. ethz.ch This is followed by a rapid, spontaneous intramolecular S-N acyl shift, which results in the formation of a native amide bond at the ligation site. wikipedia.orgethz.ch

A key advantage of NCL is its high chemoselectivity, allowing for the coupling of unprotected peptide fragments. ethz.ch The reversibility of the initial transthioesterification step, often facilitated by a thiol catalyst, ensures high regioselectivity. wikipedia.org The subsequent irreversible S-to-N acyl shift drives the reaction to completion, typically resulting in near-quantitative yields of the desired ligated product. wikipedia.org

The preparation of peptide thioesters is a critical aspect of this methodology. While they can be readily prepared using Boc chemistry solid-phase peptide synthesis (SPPS), direct synthesis via Fmoc chemistry is challenging because the thioester linkage is not stable to the nucleophilic bases used for Fmoc group removal. wikipedia.orggoogle.com Therefore, Boc-based strategies are often preferred for creating the necessary thioester intermediates. google.com

Application of Amino Acid Ionic Liquids (AAILs) in Dipeptide Synthesis

A novel approach to dipeptide synthesis involves the use of amino acid ionic liquids (AAILs). researchgate.netnih.govrsc.org This method offers a coupling-reagent-free alternative for peptide bond formation. researchgate.net In one application, phosphonium-based AAILs react with HCl salts of amino acid methyl esters to produce dipeptides in good to high yields. researchgate.net The isolation of the resulting dipeptide is straightforward, often requiring a simple treatment with acetic acid. researchgate.net

To broaden the utility of AAILs, room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl (Boc)-protected amino acids (Boc-AAILs) have been developed. nih.govrsc.org These Boc-AAILs can function as reactants, solvents, and additives in peptide synthesis. nih.govrsc.org The synthesis of these protected AAILs is typically achieved through the simple neutralization of an imidazolium (B1220033) hydroxide (B78521) with the Boc-protected amino acid. nih.govrsc.org These Boc-AAILs have been successfully used as starting materials in dipeptide synthesis with common coupling reagents. nih.govrsc.org

Some research has explored the use of specific coupling reagents to enhance amide formation in Boc-AAILs without the need for an additional base, leading to satisfactory dipeptide yields in a short time frame. nih.govrsc.org The concept of using ionic liquids as a soluble support for peptide synthesis has also been demonstrated, offering a method where intermediates can be easily analyzed without requiring chromatographic purification steps. acs.org

Stereochemical Control and Racemization Prevention Strategies

Maintaining stereochemical integrity and preventing racemization are critical challenges in peptide synthesis. Racemization can occur during the activation of the protected amino acid. peptide.com The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or 6-Cl-HOBt can suppress this side reaction. peptide.comhighfine.com Certain amino acids, such as histidine and cysteine, are particularly susceptible to racemization. peptide.com

For asparagine residues, racemization can occur through the formation of a succinimide ring, which involves the side-chain carbonyl group reacting with the peptide bond nitrogen of the subsequent residue. nih.gov This succinimide intermediate can then lose a proton from the alpha-carbon to form a stabilized carbanion, which upon reprotonation can lead to a mixture of L- and D-isomers. nih.gov Research has shown that replacing the hydrogen atom on the alpha-carbon of asparagine with a deuterium (B1214612) atom can decrease the rate of racemization by as much as five-fold, offering a protective strategy against epimerization. nih.gov

The choice of coupling reagents and reaction conditions also plays a significant role in preventing racemization. bachem.comrsc.org While many condensing agents can lead to racemization, the use of additives is a common and effective method to minimize this issue, especially when using carbodiimide-type reagents. highfine.combachem.com

Enzymatic Synthesis of this compound and Asparagine-Containing Peptides

Enzymatic methods offer a highly specific and stereoselective alternative to chemical peptide synthesis, effectively eliminating the risk of racemization. ubc.ca Proteases, such as thermolysin, can be used as catalysts for the formation of peptide bonds. ubc.canih.gov

Thermolysin has been successfully employed to synthesize a variety of protected di- and tripeptide esters containing asparagine. nih.gov In one study, thermolysin catalyzed the synthesis of several peptides, including Boc-Asn-Leu-Gly-OEt . nih.gov The synthesis conditions typically involve high concentrations of organic solvents like DMF to enhance the solubility of reactants and minimize undesired enzymatic cleavage of the peptide product. thieme-connect.de

The choice of N-terminal protecting group on the carboxyl component can influence the yield of the enzymatic reaction. For instance, studies have shown that Z- and Moz-protected asparagine derivatives can give higher yields in thermolysin-catalyzed synthesis compared to their Boc-protected counterparts. ubc.ca Despite this, the synthesis of Boc-Asn-Leu-Gly-OEt was achieved, although the yield was noted to be lower than for other protected peptides in the same study. nih.gov

Enzymatic synthesis is governed by the specificity of the enzyme. Thermolysin shows a preference for a hydrophobic amino acid at the P1' position (the amino component). ubc.ca The efficiency of the coupling is also dependent on the nature of the carboxyl component. ubc.ca

Synthesized PeptideEnzyme UsedKey Findings
Boc-Asn-Leu-Gly-OEtThermolysinThe compound was successfully synthesized, though yields were lower compared to other Z- or Moz-protected peptides in the study. nih.gov
Z-Asn-Leu-OEtThermolysinObtained in pure form with yields exceeding 50%. nih.gov
Moz-Asn-Leu-Gly-OEtThermolysinObtained in pure form with yields exceeding 50%. nih.gov

Thermolysin-Catalyzed Reactions for Peptide Bond Formation

Thermolysin, a metalloprotease, is a useful catalyst for the synthesis of asparagine-containing peptides. nih.gov Research has demonstrated its application in synthesizing various protected di- and tripeptide esters, including derivatives closely related to this compound. For instance, thermolysin has been successfully used to catalyze the formation of Boc-Asn-Leu-Gly-OEt. nih.govresearchgate.net However, the yield for this specific compound was reported to be less than 50%. nih.govresearchgate.net

The effectiveness of thermolysin catalysis is highly dependent on the nature of the amino acid residues involved. The enzyme shows a strong preference for hydrophobic L-amino acids as the donor of the carbonyl group for the new peptide bond. nih.gov Furthermore, the rate of synthesis is significantly enhanced if another hydrophobic residue is present adjacent to the carbonyl-donating amino acid. nih.gov This specificity is consistent with data from hydrolytic studies of oligopeptide substrates. nih.gov The choice of N-terminal protecting group also influences the reaction yield; for example, in the synthesis of asparagine-containing peptides, Z and Moz protecting groups have been found to give higher yields than the Boc group for certain peptide sequences. ubc.ca

A kinetic analysis of thermolysin-catalyzed condensation suggests a rapid-equilibrium, random bi-reactant system where both the carboxyl and amine components bind to the enzyme to form a ternary complex. nih.gov This binding appears to have a synergistic effect, which is more pronounced at the level of the transition-state complex than in the initial substrate binding. nih.gov

Protected Peptide EsterEnzymeReported FindingsReference
Boc-Asn-Leu-Gly-OEtThermolysinSynthesized, but yield was below 50%. nih.govresearchgate.net
Z-Asn-Leu-Gly-OEtThermolysinSynthesized in yields exceeding 50%. nih.gov
Moz-Asn-Leu-Gly-OEtThermolysinSynthesized in yields exceeding 50%. nih.gov
Table 1: Examples of Thermolysin-Catalyzed Synthesis of Asparagine-Containing Peptides.

Papain-Catalyzed Polymerization and Peptide Bond Formation

Papain, a cysteine protease, is another enzyme widely used for peptide bond formation and polymerization. researchgate.net While specific data on the direct synthesis of this compound using papain is limited, the general principles of its catalytic action provide a framework for its potential application. Papain-catalyzed synthesis is effective for producing glyceryl esters of N-protected amino acids, which can then serve as substrates for other enzymes in subsequent peptide synthesis steps. nih.gov

The efficiency of papain catalysis is influenced by the substrate's structure. For instance, papain shows a preference for amino acid residues with large hydrophobic side chains at the P2 subsite of its substrate-binding pocket. acs.org The nature of the C-terminal ester group is also critical; studies have shown that benzyl (B1604629) esters of amino acids lead to more efficient polymerization compared to methyl, ethyl, or tert-butyl esters. acs.org Molecular docking simulations have been employed to understand these specificities, revealing differences in binding energies for various peptide monomers to the enzyme's active site. acs.org

Carboxypeptidase Y (CpY) in C-Terminal Deprotection and Peptide Formation

Carboxypeptidase Y (CpY), an exopeptidase from yeast, is a versatile enzyme in peptide chemistry. capes.gov.br It can catalyze the formation of peptide bonds and is also used for the deprotection of C-terminal ester groups. capes.gov.brcapes.gov.br CpY demonstrates broad specificity, enabling it to release most L-amino acids from the C-terminus of a peptide chain. capes.gov.br

In a synthetic context, CpY can be used to couple N-acylamino acid esters with free amino acids or amino acid amides. capes.gov.br For example, it can convert N-blocked dipeptides into various derivatives, including peptide esters and amides, through transacylation reactions. capes.gov.br The yields of these reactions are influenced by the hydrophobicity of the amino acid leaving the active site and the nature of the penultimate residue of the substrate. capes.gov.br The enzyme can be immobilized on supports like amino-silica, allowing for its use in packed-bed reactors for continuous peptide synthesis with no observed inactivation over the course of the reactions. nih.gov This immobilized form is effective for deblocking peptides under mild, aqueous conditions. capes.gov.bracs.org

EnzymeFunctionKey CharacteristicsReference
Carboxypeptidase Y (CpY)Peptide bond formation, C-terminal deprotectionBroad substrate specificity; can be immobilized for continuous synthesis. capes.gov.brcapes.gov.brnih.gov
Table 2: Functions of Carboxypeptidase Y in Peptide Synthesis.

Penicillin G Acylase (PGA) in N-Terminal Deprotection

Penicillin G Acylase (PGA), typically sourced from Escherichia coli, is a key enzyme for N-terminal deprotection in peptide synthesis. nih.govvirginia.edu Its primary industrial application is in the production of 6-aminopenicillanic acid for semi-synthetic antibiotics. virginia.edutandfonline.com In peptide synthesis, PGA is highly valued for its ability to selectively remove the phenylacetyl (PhAc) protecting group from the N-terminus of amino acids and peptides. nih.govresearchgate.net This deprotection occurs under mild conditions (room temperature, pH ~8) without affecting other sensitive bonds, such as peptide or ester linkages. researchgate.netdiva-portal.org

The use of PGA allows for an orthogonal protection strategy, where the PhAc group can be removed enzymatically while other protecting groups, like Boc or Fmoc, remain intact. rsc.org Phenylacetyl derivatives of amino acids are stable under standard peptide synthesis conditions and can be used in protease-catalyzed coupling reactions. nih.govresearchgate.net Following peptide chain elongation, the N-terminal PhAc group can be cleanly cleaved by PGA. nih.gov Immobilized PGA has been shown to be effective for these transformations. researchgate.net While PGA is specific for the phenylacetyl group, this methodology exemplifies the principle of using enzymes for selective N-terminal deprotection in the broader context of chemoenzymatic peptide synthesis. qyaobio.comnih.gov

Substrate Specificity in Enzymatic Peptide Synthesis

Different enzymes exhibit distinct preferences:

Thermolysin favors hydrophobic amino acids like Phenylalanine or Leucine at the P1' position (the amine component) and is also sensitive to the P1 residue (the carboxyl component). ubc.ca

Papain prefers substrates with a large hydrophobic side chain at the P2 position. acs.org

Carboxypeptidase Y shows broad specificity but the coupling yields are influenced by the hydrophobicity of the C-terminal residue of the substrate. capes.gov.br

d-Stereospecific amidohydrolases can utilize various aminoacyl derivatives but show a preference for d-aminoacyl derivatives as acyl donors. asm.org

This inherent specificity is a major advantage of enzymatic methods, as it prevents racemization and minimizes the need for extensive side-chain protection. thieme-connect.de However, it also means that a process for synthesizing a specific peptide like this compound may not be readily achievable with all enzymes due to restricted substrate specificities. asm.org

Optimization of Reaction Conditions and Solvent Systems in Enzymatic Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of enzymatic peptide synthesis. nih.gov Key factors that control the competition between aminolysis (synthesis) and hydrolysis (degradation) include the enzyme itself, the concentration of the nucleophile, pH, and the ionic strength of the solution. nih.gov Temperature and the type of C-terminal protecting group generally have less influence on selectivity. nih.gov A higher pH is often preferred to ensure the amino group of the nucleophile is deprotonated, but this can also increase the rate of hydrolysis of the ester substrate. nih.gov

The choice of solvent system is also critical. tandfonline.com While aqueous systems are common, organic solvents can be used to shift the reaction equilibrium toward synthesis, increase the solubility of reactants, and reduce water-dependent side reactions. nih.govtandfonline.com

Water-miscible solvents like acetonitrile (B52724) can be effective, with studies showing that a 91% yield can be achieved with 4% water content. nih.gov However, increasing water content in these systems typically decreases the final peptide yield due to competing hydrolysis. nih.gov

Water-immiscible solvents such as ethyl acetate (B1210297) can offer high yields (up to 93%) and fast reaction rates. nih.gov

Mixed solvent systems , such as a mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (B109758) (DCM), have been found to be powerful for dissolving sparingly-soluble protected peptides. researchgate.net

Immobilizing the enzyme can enhance its stability in organic solvents, as demonstrated with crosslinked α-chymotrypsin in dimethylformamide (DMF). tandfonline.com

ParameterEffect on SynthesisExampleReference
pHInfluences nucleophile reactivity and substrate hydrolysis.Higher pH deprotonates the amino group, favoring nucleophilic attack. nih.gov
Nucleophile ConcentrationHigher concentration favors aminolysis over hydrolysis.Excess amino component is often used to drive the reaction. ubc.canih.gov
Solvent SystemAffects reaction equilibrium, substrate solubility, and enzyme stability.Ethyl acetate found to give high yields (93%) in a model reaction. nih.gov
Enzyme ImmobilizationIncreases stability, especially in organic solvents.Crosslinked α-chymotrypsin is more stable in 60% DMF than the native enzyme. tandfonline.com
Table 3: Key Parameters for Optimization of Enzymatic Peptide Synthesis.

Advanced Applications and Functionalization of Boc Asn Gly Oet

Boc-Asn-Gly-OEt as a Building Block in Complex Peptide Architectures

This compound serves as a fundamental component in the synthesis of a wide array of peptide-based molecules. chemimpex.com The Boc group provides robust protection for the N-terminal amine, preventing unwanted side reactions during peptide coupling steps, while the ethyl ester protects the C-terminal carboxyl group. chemimpex.comthieme-connect.de The presence of the asparagine (Asn) residue is significant, as its side chain amide can participate in crucial interactions, and the Asn-Gly sequence itself is known to be a cleavage site for certain compounds like hydroxylamine, a factor that can be considered in strategic synthesis design. diva-portal.org

Synthesis of Oligopeptides and Polypeptides

This compound is a key starting material for the stepwise synthesis of oligopeptides. nih.govresearchgate.net The Boc protecting group is stable under the conditions required for peptide bond formation but can be readily removed with mild acids like trifluoroacetic acid (TFA), revealing a free amine ready for elongation of the peptide chain. thieme-connect.deoup.com This process, central to Solid-Phase Peptide Synthesis (SPPS), allows for the sequential addition of amino acids to build a desired peptide sequence. thieme-connect.denih.gov

Research has demonstrated the use of this compound in enzyme-catalyzed synthesis. For instance, thermolysin has been successfully used as a catalyst to produce various protected tripeptide esters. nih.govresearchgate.net In one study, Boc-Asn-Leu-Gly-OEt was synthesized using this enzymatic approach, although the yield was noted to be lower than for other similar peptides under the tested conditions. nih.gov This method highlights a biocatalytic route for peptide bond formation, which can offer high specificity and avoid racemization. thieme-connect.de

Table 1: Examples of Protected Peptides Synthesized Using Thermolysin Catalysis

Protected Peptide ProductStarting MaterialsCatalystReference
Boc-Asn-Leu-Gly-OEtBoc-Asn-OH + H-Leu-Gly-OEtThermolysin nih.gov
Z-Asn-Leu-Gly-OEtZ-Asn-OH + H-Leu-Gly-OEtThermolysin nih.gov
Moz-Asn-Leu-Gly-OEtMoz-Asn-OH + H-Leu-Gly-OEtThermolysin nih.gov
Z-Asn-Phe-OEtZ-Asn-OH + H-Phe-OEtThermolysin nih.gov

This table illustrates examples of enzymatically synthesized protected peptides, including a close analogue of this compound, demonstrating the utility of protected di- or tripeptides in oligopeptide synthesis.

The stepwise elongation from a fragment like this compound is fundamental to building longer polypeptides. thieme-connect.de In convergent or fragment-based synthesis strategies, protected peptide segments are synthesized separately and then ligated together to form the final polypeptide. polypeptide.com The Asn-Gly motif within the fragment can be strategically placed within the target polypeptide sequence.

Glycopeptide Synthesis

This compound is a particularly relevant building block for the synthesis of N-linked glycopeptides. chemimpex.com In these structures, a glycan (carbohydrate) is attached to the side-chain amide of an asparagine residue. oup.com The synthesis of glycopeptides is complex, requiring careful coordination of peptide assembly and carbohydrate chemistry. nih.gov

The Boc/benzyl (B1604629) protection strategy in peptide synthesis has been used for creating glycopeptides, but it presents challenges. The strongly acidic conditions, such as the use of TFA required to cleave the Boc group, can also cleave acid-labile glycosidic bonds within the carbohydrate moiety. oup.com Therefore, Fmoc-based solid-phase peptide synthesis (SPPS) is often preferred for its milder deprotection conditions. nih.gov However, for specific targets or solution-phase synthesis, the Boc strategy remains a viable option, particularly if the attached glycans are designed to be more robust or if protecting groups on the sugar hydroxyls are employed. The Asn residue in this compound provides the necessary anchor point for the attachment of a pre-synthesized oligosaccharide, making it a valuable synthon for constructing N-linked glycopeptides. chemimpex.comoup.com

Modified Peptides and Peptide Conjugates

The structure of this compound is amenable to the creation of modified peptides and peptide conjugates. chemimpex.combiosynth.com Peptide modifications are employed to enhance physical and chemical properties, such as stability, bioavailability, and bioactivity. chemimpex.commedchemexpress.com

After deprotection of either the N-terminus (by removing the Boc group) or the C-terminus (by hydrolyzing the ethyl ester), the resulting dipeptide can be conjugated to other molecules. chemimpex.combiosynth.com For example, it can be linked to fatty acids to create lipopeptides, fluorescent dyes for imaging applications, or polymers like polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic profiles. medchemexpress.comresearchgate.net The Boc group is essential in these syntheses as it allows for selective modification at other sites of the molecule before the N-terminus is deprotected for further coupling or conjugation. chemimpex.com

Table 2: Common Peptide Modifications

Modification TypePurposeExample Moiety
N-terminus Increase stability, alter chargeAcetylation (Ac), Pyr
C-terminus Increase stability, alter chargeAmidation (-NH2), Esterification (-OMe, -OEt)
Lipidation Enhance membrane permeabilityPalmitic acid (Pal-), Myristic acid (Myr-)
Labeling Visualization, trackingFluorescein, Biotin
Conjugation Improve pharmacokinetics, targetingBSA, KLH, OVA

This table provides a general overview of peptide modifications. A fragment like Asn-Gly-OEt, derived from this compound, can be incorporated into peptides featuring these modifications. medchemexpress.com

Peptidomimetics Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones or non-standard amino acids to improve properties like metabolic stability and bioavailability. nih.govuni-regensburg.de this compound can serve as a classical dipeptide scaffold that can be incorporated into a larger peptidomimetic structure.

For instance, the synthesis of peptidomimetics can involve coupling standard peptide fragments with non-peptidic structural elements. acs.org The this compound fragment, after appropriate deprotection, could be coupled to heterocyclic scaffolds or other backbone-modified units to generate novel hybrid molecules. core.ac.uk The synthesis of azapeptides, where an α-carbon is replaced by a nitrogen atom, sometimes utilizes N-Boc-protected dipeptide units to introduce the aza-amino acid residue into a growing peptide chain, a strategy analogous to how this compound would be used in standard peptide synthesis. researchgate.net

Integration in Bioconjugation Strategies

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined properties. ru.nl this compound is employed in bioconjugation processes where it can be linked to other biomolecules or carrier systems. chemimpex.combiosynth.com The Boc protecting group is crucial for directing the conjugation to a specific site on the peptide. rsc.org For example, after coupling this compound to a larger peptide and deprotecting the C-terminal ester, the resulting free carboxyl group could be activated for amide bond formation with an amine-containing molecule, while the N-terminus remains protected by the Boc group. rsc.org

Targeted Drug Delivery System Development

A significant application of this compound is in the development of targeted drug delivery systems. chemimpex.com These systems are designed to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing side effects. researchgate.netnih.gov

Peptide-drug conjugates and ligand-modified nanocarriers are two prominent strategies. nih.gov this compound can be a component of a peptide ligand designed to bind to specific receptors on target cells. chemimpex.com Furthermore, intermediates in the synthesis of functionalized polymers for drug delivery often involve Boc-protected amino acids or peptides. For example, in creating ligand-targeted liposomes or nanoparticles, polymers like poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) are often used. researchgate.netnih.gov The synthesis of functionalized PEG-DSPE can involve intermediates where a targeting peptide is built using Boc-protected amino acids, or where a Boc-protected hydrazide is used to later link a drug or ligand. researchgate.netnih.gov The use of this compound as a building block for such targeting peptides makes it a valuable compound in advancing these therapeutic strategies. chemimpex.com

Linkage to Other Biomolecules

This compound is employed in bioconjugation, the process of linking a peptide to other biologically significant molecules. chemimpex.com This process is fundamental in creating advanced tools for biomedical research. The terminal ethyl ester of this compound can be hydrolyzed to a carboxylic acid, which can then be activated for amide bond formation with amine groups present on other biomolecules, such as proteins, antibodies, or nucleic acids.

Furthermore, the asparagine residue contains a side-chain amide, and the N-terminus, once deprotected, provides additional sites for specific chemical modifications. Some sources indicate that the compound has an active site that can accept an azide (B81097) group, which is a key functional group for "click chemistry," a set of powerful and selective reactions for bioconjugation. cymitquimica.combiosynth.com This allows for the precise and stable attachment of the dipeptide to biomolecules equipped with a complementary alkyne group. This linkage capability is crucial for applications like targeted drug delivery and the development of specific molecular probes. chemimpex.com

Table 1: Potential Bioconjugation Strategies for this compound

Functional Group on this compound Potential Reaction Partner on Biomolecule Linkage Type Application Example
C-terminal carboxylic acid (after hydrolysis) Amine (e.g., Lysine side chain) Amide bond Protein labeling
N-terminal amine (after Boc removal) Activated carboxylic acid Amide bond Attachment to carrier molecules

Research in Protein Engineering for Structure-Function Relationships

In the field of protein engineering, researchers utilize this compound and similar peptide fragments to investigate the relationship between a protein's structure and its biological function. chemimpex.com By incorporating this specific dipeptide sequence into larger polypeptide chains, scientists can systematically study the effects of the Asn-Gly motif on protein folding, stability, and interaction with other molecules. chemimpex.com

Development of Peptide-Based Assays for Diagnostics

The specific structure of this compound makes it a useful component in the development of peptide-based diagnostic assays. chemimpex.com In this context, the dipeptide can be elaborated into a longer peptide sequence that is designed to be a specific substrate for a particular enzyme or a binding partner for a biomarker of interest. The ability of these synthetic peptides to form stable and specific complexes with their targets is a key factor in enhancing the sensitivity and specificity of diagnostic tests. chemimpex.com For instance, a peptide containing the Asn-Gly sequence could be part of a larger chain used to detect the activity of a specific protease implicated in a disease state.

Synthesis of Chromogenic and Fluorogenic Protease Substrates

This compound serves as a valuable building block in the synthesis of chromogenic and fluorogenic substrates used to assay protease activity. researchgate.netbeilstein-journals.org These substrates are engineered molecules that consist of a peptide sequence recognized by a specific protease, which is chemically linked to a reporter molecule—either a chromophore (color-producing) or a fluorophore (fluorescence-producing). beilstein-journals.orgnih.gov

The general principle involves synthesizing a peptide sequence that the target enzyme will cleave. This peptide is attached to a molecule like p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (B1665955) (AMC). researchgate.netbeilstein-journals.org When the substrate is intact, the reporter molecule is quenched and produces no signal. Upon enzymatic cleavage of the peptide bond by the target protease, the pNA or AMC is released, resulting in a measurable color or fluorescence signal, respectively. beilstein-journals.orgnih.gov The rate of signal generation is directly proportional to the enzyme's activity.

Boc-protected amino acids and dipeptides are crucial starting materials for the stepwise synthesis of these substrates. researchgate.netbeilstein-journals.org this compound can be deprotected and elongated to create the desired peptide sequence before being coupled to the chromogenic or fluorogenic reporter group.

Table 2: Examples of Boc-Protected Peptides in Substrate Synthesis

Boc-Protected Precursor Reporter Group Resulting Substrate Type Target Enzyme Class (Example)
Boc-Gln-OH p-Nitroaniline (pNA) Chromogenic Serine Proteases
Boc-Arg-OH p-Nitroaniline (pNA) Chromogenic Serine Proteases
Cbz-Ser-OH p-Nitroaniline (pNA) Chromogenic Various Proteases
Boc-Ser-Phe-OH p-Nitroaniline (pNA) Chromogenic Various Proteases
Boc-Gln-OH 7-amino-4-methylcoumarin (AMC) Fluorogenic Serine Proteases
Boc-Arg-OH 7-amino-4-methylcoumarin (AMC) Fluorogenic Serine Proteases

This table illustrates the general use of Boc-protected amino acids in creating protease substrates, a process for which this compound is a suitable dipeptide building block. Source: researchgate.netbeilstein-journals.org

Development of Peptide-Based Therapeutics in Pre-Clinical Research

In pharmaceutical research, this compound functions as a key building block for creating novel peptide-based drugs during the pre-clinical phase of development. chemimpex.com Peptides are a significant class of therapeutics due to their high efficacy and specificity. nih.gov The structure of this compound can be readily incorporated into larger, biologically active compounds. chemimpex.com

Researchers use this dipeptide and similar fragments in the synthesis of modified peptides, such as glycopeptides or peptidomimetics, to enhance their therapeutic properties. chemimpex.commdpi.com Modifications are often aimed at improving pharmacokinetic profiles, such as increasing stability against enzymatic degradation in the body or enhancing bioavailability. chemimpex.com By serving as a foundational component, this compound facilitates the exploration and synthesis of new therapeutic agents designed for targeted therapies. chemimpex.com

Table 3: Compound Names Mentioned in this Article

Abbreviated/Common Name Full Chemical Name
This compound Nα-(tert-butyloxycarbonyl)-L-asparaginyl-glycine ethyl ester
pNA p-nitroaniline
AMC 7-amino-4-methylcoumarin
Boc-Gln-OH N-tert-butyloxycarbonyl-L-glutamine
Boc-Arg-OH N-tert-butyloxycarbonyl-L-arginine
Cbz-Ser-OH N-carboxybenzyl-L-serine
Boc-Ser-Phe-OH N-tert-butyloxycarbonyl-L-seryl-L-phenylalanine

Biochemical and Enzymatic Roles of Boc Asn Gly Oet

Catalytic Activity in Amino Acid Racemization

Boc-Asn-Gly-OEt is described as a molecule that can catalyze the conversion of L-alanine to D-alanine. biosynth.comcymitquimica.com This process is known as racemization, which is the interconversion of enantiomers. pdx.edu In this context, this compound is identified as a pharmacophore for the enzyme racemase, suggesting it possesses the key structural features necessary to interact with the enzyme and facilitate this transformation. biosynth.comcymitquimica.com Racemases are enzymes that catalyze the racemization of amino acids, a crucial step for bacteria that utilize D-amino acids in their cell walls. pdx.edu

Interaction with Enzyme Racemase

The compound's interaction with racemase is linked to its function in catalyzing the conversion of L-alanine to D-alanine. biosynth.comcymitquimica.com It is identified as a pharmacophore for racemase, meaning its molecular framework is suitable for binding to the enzyme's active site. biosynth.comcymitquimica.com This interaction is fundamental to its catalytic role. Enzymes like racemases are essential for bacteria to produce D-amino acids from the more common L-amino acids. pdx.edu

Role in Amino Acid Biosynthesis Pathways

By facilitating the conversion of L-alanine to D-alanine, this compound assists in the biosynthesis of amino acids. biosynth.comcymitquimica.com D-amino acids are essential components for the synthesis of peptidoglycan in bacterial cell walls. The production of D-alanine from L-alanine via racemization is a key step in this pathway. pdx.edu Therefore, the catalytic activity of this compound in this conversion highlights its role in these specific biosynthetic processes. biosynth.comcymitquimica.com

Antioxidant Activity and Inhibition of Reactive Oxygen Species Formation

This compound has been identified as a reactive propionate (B1217596) that demonstrates antioxidant properties. biosynth.comcymitquimica.com It has been shown to inhibit the formation of reactive oxygen species (ROS). biosynth.comcymitquimica.com ROS are highly reactive chemical species formed from O₂ that can cause significant damage to cells. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. Neuropeptides and their fragments, which are peptide structures, have been noted for their ability to reduce the formation of ROS and improve the antioxidant state in biological systems. researchgate.net

Active Site Acceptance of Azide (B81097) for Protein Labeling Applications

The molecule possesses an active site that is capable of accepting an azide group. biosynth.comcymitquimica.com This characteristic is significant for protein labeling applications. biosynth.comcymitquimica.com The azide group can participate in bio-orthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used method for the site-specific labeling of peptides and proteins. iris-biotech.de This allows for the attachment of fluorescent tags or other probes to proteins for imaging and functional studies.

Observed Enzymatic Activity in Bacterial Systems (e.g., Stearothermophilus)

Enzymatic activity involving this compound has been observed in Stearothermophilus (now known as Geobacillus stearothermophilus) and other bacteria. biosynth.comcymitquimica.com This bacterium is a source of various thermostable enzymes, including aminopeptidases. nih.gov The general use of engineered enzymes from bacterial sources like Bacillus stearothermophilus is common in industrial biocatalysis. google.com The observation of activity in this bacterium suggests the compound's potential utility in studying or exploiting bacterial enzyme systems. biosynth.comcymitquimica.com

Mechanistic and Kinetic Studies Involving Boc Asn Gly Oet

Reaction Mechanism Elucidation in Peptide Bond Formation

Boc-Asn-Gly-OEt serves as a fundamental building block in the stepwise synthesis of peptides. chemimpex.com The formation of a new peptide bond using this dipeptide involves the activation of the C-terminal carboxyl group of the glycine (B1666218) residue. This activation is necessary because the direct reaction between a carboxylic acid and an amine to form an amide bond is unfavorable and typically results in an acid-base reaction. msu.edu

The general mechanism involves two key steps:

Protection and Activation : The N-terminus of the asparagine (Asn) residue is protected by a tert-butyloxycarbonyl (Boc) group. chemimpex.com This group prevents the amine from participating in unwanted side reactions and can be removed under specific acidic conditions. msu.eduthieme-connect.de The C-terminal glycine's ethyl ester (OEt) can be hydrolyzed to a free carboxylic acid, which is then activated. Activation is commonly achieved using coupling reagents, which convert the carboxyl group into a more reactive species, such as an active ester or a mixed anhydride. thieme-connect.de

Coupling : The activated carboxyl group of the Boc-Asn-Gly moiety then reacts with the free N-terminal amino group of another amino acid or peptide chain. This nucleophilic substitution reaction forms the new peptide bond, elongating the peptide chain. msu.edu

A critical aspect of peptide bond formation is the prevention of racemization, particularly when activating an amino acid or peptide fragment. The activation of the carboxyl group can lead to the formation of an oxazol-5(4H)-one intermediate, which can tautomerize, leading to a loss of stereochemical integrity at the alpha-carbon. thieme-connect.de The choice of coupling method and reaction conditions is crucial to minimize this side reaction.

Enzymatic Reaction Mechanisms and Catalysis

Enzymes, particularly proteases, can be used as catalysts for peptide bond formation under specific conditions, offering high stereo- and regiospecificity, which eliminates the need for side-chain protection and reduces the risk of racemization. thieme-connect.dedcu.ie Thermolysin, a thermostable metalloproteinase, has been successfully used to catalyze the synthesis of various asparagine-containing protected peptides. nih.gov

The enzymatic synthesis can proceed under either thermodynamic or kinetic control. thieme-connect.de In kinetically controlled synthesis, an activated carboxy component, such as an amino acid ester (e.g., this compound), is used as the acyl donor. The mechanism involves the following steps:

Acyl-Enzyme Intermediate Formation : The acyl donor (the protected peptide ester) binds to the enzyme's active site. The enzyme's catalytic residues facilitate a nucleophilic attack on the ester carbonyl, leading to the formation of a covalent acyl-enzyme intermediate and the release of the alcohol (ethanol, in this case).

Nucleophilic Attack : An amino component (the acyl acceptor) with a free amino group binds to the active site. Its amino group then performs a nucleophilic attack on the carbonyl of the acyl-enzyme intermediate.

Peptide Bond Formation and Release : This attack resolves the intermediate, forming the new peptide bond and releasing the newly synthesized, elongated peptide from the enzyme.

Studies have shown that enzymes like thermolysin can catalyze the coupling of N-protected asparagine derivatives with other amino acid esters. nih.gov Similarly, Optimase M-440, a lipase, has demonstrated broad substrate specificity for N-t-Boc-protected amino acid esters in organic media, indicating its potential for synthesizing conjugates involving these building blocks. researchgate.net

Deamidation Pathways of Asparaginyl Residues in Peptides

Deamidation, the conversion of a side-chain amide in an asparagine (Asn) or glutamine (Gln) residue to a carboxylic acid, is a common non-enzymatic modification in peptides and proteins. acs.orgnih.gov Asn deamidation is generally faster than Gln deamidation and is of significant interest as it introduces a negative charge and can alter the structure and function of a protein. nih.gov

Under neutral to basic pH conditions, the primary mechanism for Asn deamidation proceeds through a five-membered cyclic succinimide (B58015) (Asu) intermediate. acs.orgresearchgate.netacs.org The process is as follows:

The backbone amide nitrogen of the adjacent amino acid on the C-terminal side (the n+1 residue) acts as a nucleophile.

This nitrogen attacks the carbonyl carbon of the Asn side-chain amide. researchgate.net

This intramolecular cyclization results in the formation of a tetrahedral intermediate, which then expels ammonia (B1221849) (NH₃) to form the succinimide ring. acs.orgacs.org

The succinimide intermediate is subsequently hydrolyzed by water, which can attack either of the two carbonyl carbons of the imide ring. This hydrolysis yields a mixture of two products: the normal aspartyl (Asp) peptide and the isomeric isoaspartyl (isoAsp) peptide, where the peptide backbone is rerouted through the former side-chain carboxyl group. acs.org The isoAsp product is typically favored, often in a ratio of about 3:1. acs.orgresearchgate.net

At acidic pH, an alternative pathway involving direct hydrolysis of the side-chain amide can occur, which produces only the Asp-peptide. nih.gov

Influence of Flanking Residues (e.g., Glycine and Serine)

The rate of Asn deamidation is highly dependent on the primary sequence, particularly the identity of the amino acid residue immediately C-terminal to the Asn (the n+1 position). nih.govresearchgate.net

Glycine (Gly) : When glycine is the flanking residue, as in the Asn-Gly sequence of this compound, the rate of deamidation is significantly accelerated. nih.govwikipedia.org Glycine lacks a side chain (it only has a hydrogen atom), which minimizes steric hindrance. This flexibility allows the peptide backbone to more easily adopt the conformation required for the backbone nitrogen to attack the Asn side chain, thus lowering the activation energy for succinimide formation. acs.orgresearchgate.net

Serine (Ser) : Serine at the n+1 position also tends to increase the deamidation rate, though generally to a lesser extent than glycine. nih.gov In peptides where a serine residue follows asparagine, a peptide cleavage reaction can sometimes occur in neutral and alkaline solutions as a competing reaction to deamidation. researchgate.net

Conversely, bulky amino acid residues in the n+1 position can sterically hinder the formation of the succinimide intermediate, resulting in a much slower deamidation rate. researchgate.net

Impact of External Conditions (e.g., pH, Temperature, Ionic Strength)

External conditions play a crucial role in the kinetics of asparagine deamidation.

pH : The deamidation rate is highly pH-dependent. The rate is generally minimal at acidic pH (around 3-5) and increases significantly as the pH becomes neutral and alkaline. nih.govresearchgate.net This is because the succinimide formation mechanism, which dominates at neutral to basic pH, is base-catalyzed. nih.govnih.gov The rate-determining step is often the initial nucleophilic attack, which is facilitated by the deprotonation of the attacking backbone amide nitrogen. acs.org

Temperature : Increasing the temperature accelerates the deamidation rate, as expected for most chemical reactions. acs.orgresearchgate.net Elevated temperatures used in experimental studies to accelerate deamidation for analytical purposes have been shown to increase the racemization of the succinimide intermediate, leading to a higher proportion of d-Asp and d-isoAsp products. acs.org

Table 1: Factors Influencing Asparagine Deamidation

Factor Influence on Deamidation Rate Mechanistic Notes

| Flanking Residue (n+1) | Glycine : Greatly accelerates rate. nih.govresearchgate.netSerine : Accelerates rate. nih.govBulky Residues : Decrease rate. researchgate.net | Glycine's flexibility reduces steric hindrance for the formation of the succinimide intermediate. researchgate.net | | pH | Minimal in acidic range (pH 3-5). Increases significantly at neutral to basic pH. nih.govresearchgate.net | Succinimide pathway is dominant and base-catalyzed at neutral/alkaline pH. Direct hydrolysis can occur at acidic pH. nih.gov | | Temperature | Rate increases with higher temperature. acs.orgresearchgate.net | Higher temperatures can also increase racemization of the succinimide intermediate. acs.org | | Buffer Composition | Can exhibit general base catalysis, affecting the rate. researchgate.netnih.gov | Specific buffer ions can participate in proton transfer steps. researchgate.net Bicarbonate can promote racemization. acs.org |

Transesterification Reactions of Protected Peptide Esters

Protected peptide esters, such as this compound, can undergo transesterification, where the ethyl group of the ester is exchanged with another alcohol. Studies on various protected peptide esters, including compounds structurally similar to this compound, have shown that this reaction can occur in methanol (B129727), particularly in the presence of catalysts. researchgate.net

For instance, the transesterification of protected tripeptide ethyl esters to their corresponding methyl esters was observed when dissolved in methanol containing calcium acetate (B1210297). The presence of Ca²⁺ ions appeared to facilitate the reaction, suggesting the formation of a peptide derivative-Ca²⁺ catalytic complex that favors the nucleophilic attack by methanol. researchgate.net It was noted that not all esters are equally susceptible; for example, t-butyl esters were resistant to transesterification under these conditions. This reaction is an important consideration during the synthesis and purification of peptide esters, as unintended solvent-mediated transesterification can lead to product heterogeneity. researchgate.net

Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Boc-Asn-Gly-OEt, providing detailed information about its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the verification of the compound's intricate structure.

¹H NMR: In a typical ¹H NMR spectrum of a related dipeptide, Boc-Gly-Gly-OMe, the protons of the Boc protecting group appear as a singlet around 1.46 ppm. frontiersin.org The methylene (B1212753) protons of the glycine (B1666218) residues are observed as distinct signals, for instance, at 4.07 ppm and 3.85 ppm. frontiersin.org Amide protons generally appear as broader signals in the downfield region, such as at 6.59 ppm and 5.12 ppm. frontiersin.org While specific shift values for this compound are not detailed in the provided results, analogous structures suggest a complex spectrum requiring careful interpretation to assign each proton to its respective position within the asparagine and glycine residues, the ethyl ester, and the Boc group. The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structure.

¹³C NMR: The ¹³C NMR spectrum offers complementary information by detailing the carbon framework. For the comparable Boc-Gly-Gly-OMe, characteristic signals include those for the carbonyl carbons of the peptide bonds and the ester group, typically in the range of 169-171 ppm. frontiersin.org The carbons of the Boc group are found at approximately 80.4 ppm (quaternary) and 28.2 ppm (methyls). frontiersin.org The α-carbons of the amino acid residues and the methylene carbons of the glycine and ethyl ester groups also show distinct resonances. For instance, in a similar dipeptide, the methylene carbons of glycine were observed at 44.2 ppm and 41.0 ppm. frontiersin.org Analysis of the ¹³C NMR spectrum of this compound is crucial for confirming the presence of all thirteen carbon atoms in their expected chemical environments.

Table 1: Representative NMR Data for a Similar Dipeptide (Boc-Gly-Gly-OMe)

Nucleus Chemical Shift (ppm) Assignment Reference
¹H6.59Amide NH frontiersin.org
¹H5.12Amide NH frontiersin.org
¹H4.07Gly Methylene frontiersin.org
¹H3.85Gly Methylene frontiersin.org
¹H3.76Methoxy (OMe) frontiersin.org
¹H1.46Boc (t-Butyl) frontiersin.org
¹³C170.2, 169.8Carbonyl (C=O) frontiersin.org
¹³C156.1Carbonyl (Boc) frontiersin.org
¹³C80.4Quaternary C (Boc) frontiersin.org
¹³C52.4Methoxy (OMe) frontiersin.org
¹³C44.2, 41.0Gly Methylene frontiersin.org
¹³C28.2Methyl (Boc) frontiersin.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts. For related N-Boc protected amino acid derivatives, strong absorptions are observed for the amide I and amide II bands. researchgate.net For instance, a study on Boc-L-Val-L-Asp reported an amide I band at 1663 cm⁻¹ and a carboxylic acid carbonyl stretch at 1717 cm⁻¹. researchgate.net Similarly, Boc-Gly-Gly-L-Asp showed absorptions for Amide I, Amide II, and -COOH groups at 1663 cm⁻¹, 1545 cm⁻¹, and 1717 cm⁻¹ respectively. researchgate.net For this compound, one would anticipate strong C=O stretching vibrations for the urethane (B1682113) of the Boc group, the amide bonds of the peptide backbone, the side-chain amide of asparagine, and the ethyl ester. N-H stretching vibrations from the amide groups would also be prominent. The specific frequencies of these bands provide a spectroscopic fingerprint that aids in confirming the compound's identity.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic peptides and their derivatives. ug.edu.pl For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed, where the compound is passed through a column with a nonpolar stationary phase and eluted with a polar mobile phase. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Purity levels of ≥ 95% are often reported for commercially available this compound. chemimpex.com The retention time of the compound under specific HPLC conditions serves as a key identifier.

Chiral HPLC for Enantiomeric Purity Determination

Since this compound contains a chiral center at the α-carbon of the asparagine residue, it is crucial to determine its enantiomeric purity. Chiral HPLC is the method of choice for this analysis. google.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.comcat-online.com For example, macrocyclic glycopeptide-based CSPs like teicoplanin and ristocetin (B1679390) A have proven effective for separating N-blocked amino acids. sigmaaldrich.com The enantiomeric purity is critical as the biological activity of peptides is often stereospecific. The development of a robust chiral HPLC method ensures that the desired enantiomer is present and that racemization has been minimized during synthesis and purification. science.gov The enantiomeric excess can be quantified by comparing the peak areas of the two enantiomers. rsc.org

Table 2: Chromatographic Methods for this compound Analysis

Technique Purpose Typical Stationary Phase Key Findings Reference
HPLCPurity AssessmentReversed-Phase (e.g., C18)Determination of chemical purity, often >95% chemimpex.comcblpatras.gr
Chiral HPLCEnantiomeric PurityChiral Stationary Phase (e.g., Teicoplanin-based)Separation and quantification of enantiomers sigmaaldrich.comcat-online.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and confirming its elemental composition. The molecular formula of this compound is C₁₃H₂₃N₃O₆, corresponding to a molecular weight of 317.34 g/mol . moldb.comscbt.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula. rsc.org For instance, in the analysis of a similar peptide, HRMS (ESI) was used to find the m/z of the sodium adduct [M+Na]⁺, which was then compared to the calculated value. rsc.org This technique is extremely sensitive and provides unambiguous confirmation of the compound's identity. The monoisotopic mass is calculated to be 317.15868546 Da. nih.gov

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF MS)

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF MS) is a powerful technique for the accurate mass determination of peptides and other biomolecules. In this method, the sample is introduced into the mass spectrometer as a fine spray of charged droplets. The solvent evaporates, leaving the protonated or otherwise adducted analyte ions to be guided into the mass analyzer. The Q-TOF configuration combines a quadrupole analyzer, which can be used to select specific ions, with a time-of-flight analyzer, which separates ions based on their mass-to-charge ratio (m/z) with high resolution and accuracy.

For a compound like this compound, ESI-Q-TOF MS provides a high-resolution mass spectrum, allowing for the precise determination of its molecular weight. This is critical for confirming the successful synthesis and purity of the peptide. High-resolution mass spectrometry (HRMS) can distinguish between compounds with very similar nominal masses. For instance, in the synthesis of various dipeptides, ESI-Q-TOF has been used to confirm the exact mass of the synthesized products. diva-portal.org The high accuracy of this technique allows for the calculation of the elemental composition, providing strong evidence for the identity of the compound.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₃H₂₃N₃O₆
Calculated Monoisotopic Mass (Da)317.1587
Ion Adduct[M+H]⁺
Calculated m/z318.1660
Observed m/z318.1658
Mass Accuracy (ppm)< 2

Note: The "Observed m/z" is a representative value for illustrative purposes, as specific experimental data for this compound is not publicly available.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for the analysis of complex mixtures, reaction monitoring, and purity assessment of synthesized compounds like this compound. core.ac.uknih.govnih.gov

In a typical LC-MS analysis of a protected dipeptide, a reversed-phase HPLC column is used to separate the target compound from impurities and starting materials based on hydrophobicity. The eluent from the HPLC is then introduced directly into the ion source of the mass spectrometer (e.g., an ESI source). The mass spectrometer provides molecular weight information for the components as they elute from the column. For Boc-protected peptides, LC-MS can be used to monitor the progress of coupling reactions in peptide synthesis and to check the purity of the final product. nih.gov The retention time from the LC provides an additional parameter for identification, while the MS data confirms the mass of the eluting species. In some cases, tandem mass spectrometry (LC-MS/MS) can be performed to obtain structural information by fragmenting the parent ion. nih.gov

Table 2: Representative LC-MS Parameters for Analysis of Boc-Dipeptide Esters

ParameterDescription
LC System Agilent 1260 Infinity II or similar
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient e.g., 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
MS Detector ESI-Q-TOF or Triple Quadrupole
Ionization Mode Positive
Scan Range m/z 100-1000

Note: This table presents typical parameters and is not based on a specific published analysis of this compound.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry is another soft ionization technique particularly useful for the analysis of peptides and proteins. In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound on a sample plate. A pulsed laser beam is directed at the sample spot, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions. These ions are then accelerated into a time-of-flight (TOF) mass analyzer.

MALDI-TOF MS is well-suited for determining the molecular weight of peptides and can be used for the characterization of protected synthetic peptides. nih.govacs.org For compounds like this compound, MALDI-MS can quickly confirm the molecular weight of the synthesized peptide. One of the challenges with protected peptides is their potential for fragmentation and low ionization efficiency. Optimized sample preparation methods, such as the use of specific matrices like dithranol and additives like cesium chloride (CsCl) to form [M+Cs]⁺ adducts, can significantly improve the quality of MALDI spectra for protected peptides by reducing fragmentation and enhancing signal intensity. nih.govacs.org

Table 3: Illustrative MALDI-TOF MS Data for this compound

ParameterValue
Matrixα-Cyano-4-hydroxycinnamic acid (CHCA) or Dithranol
Cationizing AgentNa⁺, K⁺, or Cs⁺ (optional)
Ionization ModePositive
Mass AnalyzerTime-of-Flight (TOF)
Calculated [M+Na]⁺ (m/z)340.1486
Observed [M+Na]⁺ (m/z)340.15

Note: The "Observed m/z" is a representative value for illustrative purposes.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. This technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms in the molecule can be determined.

For peptides, X-ray crystallography provides invaluable information about their conformation, including backbone torsion angles (phi, psi), the planarity of the peptide bond, and intermolecular interactions such as hydrogen bonding. acs.orgnih.govnih.govexplorationpub.com While no crystal structure for this compound is publicly available, analysis of structurally similar Boc-protected dipeptides reveals common structural features. acs.orgnih.govnih.govnih.gov For example, the Boc protecting group often adopts a specific conformation, and the peptide backbone can exhibit conformations such as extended or turn-like structures. Intermolecular hydrogen bonds between the amide N-H and carbonyl C=O groups are crucial in stabilizing the crystal packing, often leading to the formation of β-sheet-like arrangements. researchgate.net The asparagine side chain in this compound would be expected to participate in hydrogen bonding through its amide group.

Table 4: Representative Crystallographic Data for a Boc-Dipeptide Ester Analog

ParameterIllustrative Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 11.84
b (Å) 21.49
c (Å) 26.68
α, β, γ (°) 90, 90, 90
Volume (ų) 6790
Z 3
Resolution (Å) 0.71
R-factor (%) 6.8

Note: Data is based on the published structure of a similar compound, Boc-Phe-Val-OMe, for illustrative purposes. nih.gov

Bio-layer Interferometry (BLI) for Binding Studies and Library Screening

Bio-layer Interferometry (BLI) is a label-free optical biosensing technique used to measure real-time biomolecular interactions. frontiersin.orgnih.govspringernature.com It is a powerful tool for characterizing the kinetics (association and dissociation rates) and affinity of binding between a ligand, which is immobilized on a biosensor tip, and an analyte in solution. The technique monitors the change in the interference pattern of white light reflected from the biosensor surface as molecules bind and dissociate. nih.gov

While this compound itself is a protected peptide not typically used directly in binding assays, its deprotected form (Asn-Gly-OEt) or related small peptides could be studied for their interaction with protein targets. BLI is sensitive enough to detect the binding of small molecules (>150 Da) and peptides to larger protein targets. frontiersin.org In a typical experiment, a protein target would be immobilized on the biosensor (e.g., via a His-tag or biotinylation), and the peptide would be introduced as the analyte at various concentrations.

BLI is also a valuable high-throughput screening tool for peptide libraries to identify binders to a protein of interest. researchgate.netnih.govrsc.orgscienceopen.comnih.govacs.org In such screens, libraries of peptides can be rapidly assayed for binding activity, and hits can be selected for further characterization. The real-time nature of BLI allows for the monitoring of binding during the screening process itself. researchgate.net

Table 5: Representative BLI Kinetic Data for a Peptide-Protein Interaction

Analyte (Peptide) Conc. (µM)Association Rate (kₐ) (1/Ms)Dissociation Rate (kₔ) (1/s)Affinity (Kₗ) (M)
1001.2 x 10³5.5 x 10⁻³4.6 x 10⁻⁶
501.1 x 10³5.3 x 10⁻³4.8 x 10⁻⁶
251.3 x 10³5.6 x 10⁻³4.3 x 10⁻⁶
12.51.2 x 10³5.4 x 10⁻³4.5 x 10⁻⁶
Average 1.2 x 10³ 5.45 x 10⁻³ 4.55 x 10⁻⁶ (4.55 µM)

Note: This table presents hypothetical data to illustrate the results of a BLI experiment for a typical weak to moderate affinity peptide-protein interaction. It does not represent actual data for this compound.

Computational and Theoretical Investigations

Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of peptides like Boc-Asn-Gly-OEt, docking simulations are instrumental in elucidating how they interact with enzyme active sites. While specific docking studies on this compound are not prevalent in publicly available literature, research on the constituent amino acids and similar dipeptides provides significant insights.

Studies involving L-asparagine and asparagine-containing peptides have been conducted to understand their binding to various enzymes. For instance, molecular docking of L-asparagine with L-asparaginase from Streptomyces species has been performed to identify key binding interactions. These simulations revealed binding energies as low as -4.6 kcal/mol, indicating stable complex formation. abap.co.in Similarly, docking studies on human asparagine synthetase (ASNS) have been used to explore the binding of its substrates, providing a basis for understanding the enzyme's mechanism and for the design of potential inhibitors. nih.gov Other research has explored the interactions of dipeptides such as glycyl-l-asparagine (B156567) with various molecular targets, highlighting the role of specific amino acid residues in the binding affinity and specificity. acs.orgrsc.org

These simulations typically identify hydrogen bonds and hydrophobic interactions as the primary forces governing the binding between the peptide and the enzyme's active site. For an Asn-Gly motif, the side-chain amide of asparagine and the backbone atoms are common participants in hydrogen bonding networks within the receptor pocket. abap.co.in

LigandEnzyme TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)Reference
L-Asparagine (Asn)Streptomyces L-asparaginase-4.6(Not specified in abstract) abap.co.in
Nicotinoylglycine DerivativesPenicillin-binding protein 3 (PBP3)-4.781 to -7.152Ser448, Glu623, Gln524 mdpi.com
Indole-dipeptide conjugatesDNA gyrase / Lanosterol-14-alpha demethylase(Not specified)(Not specified) rsc.org

This table presents findings from related molecules to infer potential interactions of Asn-Gly containing peptides.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and calculating the energetics of chemical reactions, such as peptide synthesis, cleavage, and degradation.

For peptides containing the Asn-Gly sequence, a major non-enzymatic reaction is the cleavage of the peptide bond C-terminal to the asparagine residue. acs.orgresearchgate.netnih.gov DFT calculations have been performed on model compounds like Ace-Asn-Gly-Nme (where Ace is acetyl and Nme is methylamino), which is structurally analogous to this compound, to elucidate this mechanism. acs.orgresearchgate.netnih.govacs.org These studies show the reaction proceeds through a cyclic succinimide (B58015) intermediate. acs.orgnih.gov The initial step is a nucleophilic attack by the side-chain nitrogen of Asn on the main-chain amide carbon of the same residue. acs.orgnih.gov

The calculations revealed that this reaction can be catalyzed by other molecules. While water-catalyzed cleavage has a very high activation energy (approx. 199 kJ mol⁻¹), the presence of ions like dihydrogen phosphate (B84403) (H₂PO₄⁻) or bicarbonate (HCO₃⁻) can significantly lower this barrier, making the reaction more feasible under physiological conditions. acs.orgnih.govacs.org

ReactionModel CompoundComputational MethodCatalystCalculated Activation BarrierReference
Peptide Bond CleavageAce-Asn-Gly-NmeDFT (B3LYP/6-31+G(d,p))H₂PO₄⁻130 kJ mol⁻¹ nih.govacs.org
Peptide Bond CleavageAce-Asn-Gly-NmeDFT (B3LYP/6-31+G(d,p))HCO₃⁻123 kJ mol⁻¹ nih.govacs.org
Peptide Bond CleavageAce-Asn-Gly-NmeDFTWater199 kJ mol⁻¹ acs.orgnih.gov
Asn DeamidationAc-Asn-NHMeDFT (B3LYP), MP2Acetic Acid(Cyclization is rate-determining) tandfonline.com

Conformational Energy Computations of Peptides Incorporating Asn-Gly Sequences

The biological function and chemical reactivity of a peptide are intrinsically linked to its three-dimensional conformation. Computational methods are employed to explore the potential energy surface of peptides and identify stable, low-energy conformations. For peptides containing the Asn-Gly sequence, these studies have revealed distinct conformational preferences.

Enhanced conformational sampling methods and molecular dynamics (MD) simulations have been used to map the free energy landscapes of dipeptides, including the Asn-Gly motif, in explicit water. nih.gov These studies show that Asn-Gly sequences populate both extended conformations and various β-turn conformations. nih.gov The β-turn is a common secondary structure motif that causes a reversal in the direction of the polypeptide chain.

Further computational analyses on longer, Asn-Gly-containing heptapeptides, comparing results from molecular dynamics simulations and quantum mechanical calculations, have reinforced these findings. nih.govresearchgate.netarxiv.org The results consistently indicate that these peptides have a high propensity to adopt β-turn structures, with the type I' β-turn being identified as a particularly preferred motif. nih.govresearchgate.net The flexibility of the glycine (B1666218) residue and potential hydrogen-bonding interactions involving the asparagine side chain are thought to contribute to this preference. nih.gov Interestingly, some studies note a divergence between predictions from classical molecular mechanics force fields and those from quantum mechanical calculations, highlighting the ongoing challenges in accurately modeling these flexible systems. researchgate.netarxiv.org

Peptide Sequence MotifComputational MethodKey FindingsReference
-Asn-Gly-Enhanced Conformational Sampling (MD)Stable states include extended conformations and β-turns. nih.gov
Asn-Gly containing heptapeptidesMolecular Dynamics (MD) & DFTHigh propensity for β-turn structures, particularly type I' β-turns. nih.govresearchgate.net
Glycosylated Asn-containing peptidesFluorescence Energy TransferAdopt more compact, folded conformations upon glycosylation. pnas.org

Predictive Models for Peptide Stability and Degradation

The inherent instability of certain peptide sequences is a major challenge in the development of therapeutic proteins and peptides. The Asn-Gly sequence is particularly well-known for its susceptibility to degradation, primarily through deamidation. nih.govplos.org This reaction involves the conversion of the asparagine residue into an aspartic acid or iso-aspartic acid via a cyclic succinimide intermediate, which can alter the structure and function of the peptide or protein. nih.govplos.orgacs.org

Given the significance of this degradation pathway, considerable effort has been invested in developing computational models to predict the likelihood and rate of asparagine deamidation. nih.govplos.orgtandfonline.com These models often use machine learning algorithms, such as random forest, trained on large datasets of peptides with experimentally determined degradation rates. nih.govplos.org

The predictive features used in these models are diverse and can be sequence-based or structure-based.

Sequence-based features: The identity of the amino acid following the asparagine is the most critical factor, with glycine (due to its lack of a side chain and thus minimal steric hindrance) leading to the fastest rates of deamidation. mdpi.com

Structure-based features: Three-dimensional properties such as solvent accessibility, local secondary structure (e.g., presence in a flexible loop vs. a rigid helix), and local dihedral angles (φ and ψ) are also powerful predictors. plos.org

These models have achieved high accuracy, with some reporting a squared correlation coefficient (R²) as high as 0.963 between predicted and experimental deamidation rates. nih.gov Such tools are invaluable for identifying potential degradation "hotspots" in therapeutic protein candidates early in the development process, allowing for their mitigation through protein engineering. nih.govplos.org Deep learning models are also being developed to predict peptide stability and detectability in mass spectrometry, where the Asn-Gly motif is recognized as a sequence element that can decrease peptide stability. acs.orgbiorxiv.org

Model TypeAlgorithmKey Predictive FeaturesApplicationReference
Deamidation PredictionRandom Decision ForestSequence and structural featuresPredicts deamidation probability and rate nih.gov
Deamidation PredictionRandom ForestPentapeptide half-life data, solvent exposure, B-factors, secondary structure, dihedral anglesIdentifies deamidation "hotspots" in proteins plos.org
Degradation Propensity(Not specified)Conformational flexibility, size of flanking residue, secondary structurePredicts Asn/Asp degradation in antibodies researchgate.netplos.org
Peptide DetectabilityDeep LearningPeptide sequence elements (e.g., Asn-Gly)Predicts peptide stability and MS response acs.orgbiorxiv.org

Q & A

Q. How can the synthesis of Boc-Asn-Gly-OEt be optimized to improve yield and purity?

Methodological Approach:

  • Use orthogonal protection strategies (e.g., Boc for the amino group, ethyl ester for the carboxyl terminus) to minimize side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free amines .
  • Optimize coupling reagents (e.g., HATU or DCC) and solvent systems (DMF or DCM) to enhance efficiency.
  • Purify via flash chromatography using a gradient of ethyl acetate/hexane, followed by recrystallization for final purity. Include detailed characterization data (NMR, HPLC) to validate identity .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Approach:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone connectivity and side-chain protection. Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals in DMSO-d6d_6 .
  • HPLC : Employ reverse-phase C18 columns with UV detection (220 nm) to assess purity. Use a water/acetonitrile gradient with 0.1% TFA to improve peak resolution .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring fragmentation patterns align with expected structures .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological Approach:

  • Document all reaction parameters (temperature, solvent purity, reagent equivalents) in detail.
  • Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable cross-validation .
  • Use standardized reference compounds for analytical method calibration .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Methodological Approach:

  • Perform variable-temperature NMR to detect conformational flexibility causing signal splitting .
  • Compare computational models (e.g., DFT calculations) with experimental data to identify discrepancies in stereochemical assignments .
  • Use advanced mass spectrometry techniques (e.g., HRMS/MS) to distinguish isobaric impurities .

Q. What experimental design principles should guide stability studies of this compound under physiological conditions?

Methodological Approach:

  • Apply accelerated stability testing by exposing the compound to varying pH (3–10), temperatures (4–37°C), and enzymatic environments (e.g., peptidases).
  • Quantify degradation products via LC-MS and correlate kinetics with Arrhenius equations to predict shelf-life .
  • Align study parameters with PICOT frameworks:
  • P (Population): Synthetic peptide derivatives
  • I (Intervention): Stability under simulated physiological conditions
  • C (Comparison): Stability in inert vs. bioactive matrices
  • O (Outcome): Half-life and degradation pathways
  • T (Time): 0–72 hours .

Q. How can computational modeling predict the reactivity of this compound in solid-phase peptide synthesis (SPPS)?

Methodological Approach:

  • Use molecular dynamics simulations to model resin-swelling behavior and coupling efficiency in different solvents (e.g., DMF vs. NMP).
  • Validate predictions with experimental SPPS yields and side-reaction monitoring (e.g., diketopiperazine formation) .
  • Apply machine learning algorithms trained on historical peptide synthesis data to optimize protecting group strategies .

Q. What strategies address conflicting data on this compound’s solubility in non-polar solvents?

Methodological Approach:

  • Conduct solubility parameter analysis (Hansen parameters) to identify optimal solvent blends for recrystallization.
  • Compare experimental solubility data with COSMO-RS predictions to refine computational models .
  • Design a fractional factorial experiment to isolate variables (e.g., temperature, solvent polarity, stirring rate) influencing solubility .

Methodological Considerations for Data Presentation

  • Tables : Include comparative data (e.g., solvent effects on yield, stability kinetics) with error margins and statistical significance (p-values) .
  • Reproducibility : Adhere to ACS guidelines for detailed experimental sections, including instrument calibration protocols and raw data archiving .
  • Ethical Reporting : Disclose all deviations from planned methodologies and their impact on results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.